1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea
Description
1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic urea derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with a prop-2-yn-1-ylthio (propargylthio) group and at the 2-position with a phenylurea moiety.
Properties
IUPAC Name |
1-phenyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKOIUAGDWZDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea typically involves a multi-step process. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the thiadiazole ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide, targeting specific pests or weeds without harming crops.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The thiadiazole ring and the urea moiety play crucial roles in binding to the active sites of these enzymes, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
Key Observations :
- Pyrimidin-4-ylthio derivatives exhibit potent anti-chronic myeloid leukemia (CML) activity via PI3K/AKT pathway inhibition, with IC₅₀ values in the low micromolar range .
- Chlorobenzylthio substituents enhance anticonvulsant efficacy, likely due to improved lipophilicity and blood-brain barrier penetration .
Variations in the Urea Moiety
Key Observations :
- Phenylurea groups are predominant in antitumor derivatives, while alkyl substituents (e.g., methyl, cyclopentyl) may improve metabolic stability .
- Chlorophenyl variants demonstrate enhanced cytotoxicity against cancer cell lines, possibly due to electron-withdrawing effects enhancing target binding .
Research Findings and Mechanistic Insights
Antitumor Activity
- Pyrimidin-4-ylthio derivatives (e.g., compound from ) inhibit K562 leukemia cell proliferation (IC₅₀ = 0.8 µM) by downregulating PI3K/AKT signaling, a critical pathway in CML progression .
- Propargylthio analogs (e.g., compound from ) have been synthesized but lack published biological data, highlighting a research gap .
Antifungal and Antimicrobial Activity
Physicochemical Properties
Biological Activity
1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of phenyl isocyanate with 5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole. The synthesis pathway typically includes the formation of thiadiazole derivatives followed by urea formation. The molecular formula is with a molecular weight of 290.36 g/mol .
Anticancer Properties
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, revealing promising results:
These findings indicate that this compound exhibits potent antiproliferative effects, particularly against leukemia and solid tumor cell lines.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to reduce phosphorylation in the PI3K/Akt signaling pathway, a critical pathway involved in cell growth and survival .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiadiazole ring and the phenyl group significantly influence biological activity. For instance:
- Thiadiazole Variations : Altering substituents on the thiadiazole moiety can enhance or diminish anticancer activity.
- Phenyl Substitution : The presence of electron-donating groups on the phenyl ring has been correlated with increased potency against cancer cell lines.
Case Studies
In a specific case study involving chronic myeloid leukemia (CML), derivatives similar to this compound were synthesized and tested. One notable derivative demonstrated an IC50 value of 0.038 μM against K562 cells with minimal toxicity to normal cells, highlighting its potential as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for preparing 1-Phenyl-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea?
The synthesis typically involves coupling a substituted thiourea with a propargyl thioether intermediate. For example, describes a protocol where propargyl bromide reacts with a thiadiazole precursor in DMF under basic conditions (K₂CO₃) at room temperature, followed by purification via silica gel chromatography (25% ethyl acetate in hexane). Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires a combination of ¹H NMR, ¹³C NMR, and ESI-Mass spectrometry. highlights the use of ¹H NMR to verify propargyl thioether incorporation (δ ~2.5 ppm for the terminal alkyne proton) and ESI-Mass for molecular ion validation. Elemental analysis further ensures purity (>95%) .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening should include cytotoxicity assays (e.g., MTT) against relevant cell lines (e.g., leukemia models like K562) and antimicrobial testing (MIC determination against Gram-positive/negative bacteria). emphasizes standardized protocols for antibiofilm and efflux pump inhibition assays to prioritize compounds for advanced studies .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity? Insights from SAR studies.
Substituting the phenyl or propargyl group with electron-withdrawing/donating moieties can modulate activity. demonstrates that replacing the propargylthio group with pyrimidin-4-ylthio improved anti-CML activity by 40%, suggesting π-π stacking interactions enhance target binding. Computational docking (e.g., AutoDock Vina) can predict binding affinities to kinases like PI3K .
Q. What mechanistic pathways are implicated in its anti-cancer effects?
identifies PI3K/AKT pathway inhibition as a primary mechanism, validated via Western blotting (reduced p-AKT levels) and apoptosis assays (Annexin V/PI staining). Contrastingly, notes urea derivatives may also inhibit Wnt/β-catenin signaling, requiring dual-pathway validation using TOPFlash luciferase reporters .
Q. How can contradictory data in biological activity be resolved?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, cell passage number). recommends replicating experiments under standardized OECD guidelines and employing orthogonal assays (e.g., CRISPR knockouts of PI3K vs. TCF4) to isolate primary targets .
Q. What strategies improve crystallinity for X-ray diffraction studies?
Co-crystallization with co-solvents (e.g., DMSO/water mixtures) or salt formation (e.g., HCl adducts) can enhance crystal packing. achieved a 1.8 Å resolution structure of a related urea-thiadiazole analog using slow evaporation in ethanol/acetic acid (2:1), highlighting the role of hydrogen bonding between urea NH and thiadiazole S atoms .
Methodological Considerations
Q. How to optimize reaction yields for scale-up synthesis?
suggests refluxing in POCl₃ for thiourea cyclization, with pH adjustment (ammonia to pH 8–9) to precipitate the product. Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces reaction time from hours to minutes while maintaining >80% yield .
Q. What computational tools aid in predicting ADMET properties?
Use SwissADME or ADMETLab 2.0 to assess permeability (LogP <5), hepatic toxicity (CYP450 inhibition), and bioavailability (Lipinski’s rule). validated in silico predictions with in vivo PK studies in rodent models, showing moderate plasma half-life (t₁/₂ ~4 h) .
Q. How to address solubility challenges in biological assays?
DMSO stock solutions (10 mM) diluted in PBS with 0.1% Tween-80 prevent precipitation. For in vivo studies, used PEG-400/water (1:1) formulations, achieving >90% solubility at 10 mg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
